DNP-L-isoleucine

Vue d'ensemble

Description

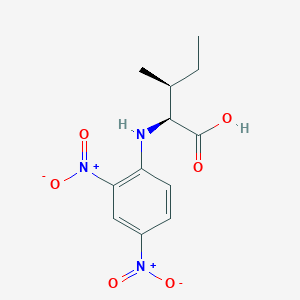

DNP-L-isoleucine: is a compound that combines the structural features of 2,4-dinitrophenyl and L-isoleucine. The 2,4-dinitrophenyl group is known for its use in various chemical reactions, particularly in the detection of aldehydes and ketones. L-isoleucine is one of the essential amino acids, playing a crucial role in protein synthesis and various metabolic processes. The combination of these two components results in a compound with unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of DNP-L-isoleucine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-isoleucine. The reaction is carried out in an organic solvent, such as ethanol, under acidic conditions to facilitate the formation of the hydrazone derivative . The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

FDAA (Marfey’s Reagent) Derivatization

-

Reaction : 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the α-amino group of L-isoleucine under basic conditions (pH 7.9–11.9) to form diastereomeric DNP derivatives (Fig. 2A in ).

-

Chiral Specificity : The reaction produces distinct diastereomers for L- and D-isoleucine, enabling enantiomeric separation (Table 1 in ).

-

Conditions : Performed at 50°C for 1 hour, followed by quenching with acetic acid .

Sanger’s Reagent (1-Fluoro-2,4-Dinitrobenzene)

-

Labeling : Selectively reacts with N-terminal amino groups in peptides/proteins, forming stable DNP derivatives (e.g., DNP-L-isoleucine) for Edman degradation-based sequencing .

-

Hydrolysis : Acidic hydrolysis (6M HCl, 108°C) of DNP-labeled proteins releases this compound, identified via chromatography ( , ).

HPLC Separation

-

Retention Profiles : this compound exhibits distinct retention times compared to its D-enantiomer and structural analogs (Table 1 in ):

Amino Acid [M+H]⁺ t<sub>R</sub> (L) t<sub>R</sub> (D) Separation Factor (α) L-Isoleucine 509 25.20 min 27.28 min 0.924 -

Detection : UV absorbance at 340 nm due to the DNP chromophore .

Mass Spectrometry

-

Ionization : this compound forms stable [M+H]⁺ ions (m/z 509), facilitating MS-based quantification .

Stability and Reactivity

-

Thermal Stability : this compound degrades under prolonged heating (e.g., 108°C for 16 hours), releasing free isoleucine and dinitrophenol derivatives .

-

Redox Sensitivity : The DNP group participates in disulfide exchange reactions under reducing conditions, though less prominently than cysteine derivatives .

Biological Interactions

-

Enzymatic Binding : Nuclear magnetic resonance (NMR) studies reveal conformational changes in L-isoleucine upon DNP derivatization, affecting interactions with enzymes like isoleucyl-tRNA synthetase .

-

NF-κB Activation : Native L-isoleucine (not DNP-derivatized) induces NF-κB/Rel transcription factors, suggesting potential steric hindrance effects from the DNP group in signaling studies .

Industrial and Biocatalytic Relevance

Applications De Recherche Scientifique

Metabolic Engineering and Fermentation

DNP-L-isoleucine plays a significant role in metabolic engineering, particularly in the production of isoleucine through microbial fermentation. Recent studies have demonstrated the enhancement of isoleucine production in genetically modified strains of Escherichia coli. For instance, a mutant strain was engineered by disrupting specific metabolic pathways associated with L-threonine metabolism, resulting in a 72.3% increase in L-isoleucine production from 4.34 g/L to 7.48 g/L after fermentation . This approach highlights the potential of this compound as a key compound in optimizing microbial production processes.

NMR Spectroscopy and Protein Dynamics

This compound is utilized in nuclear magnetic resonance (NMR) spectroscopy to study protein dynamics and structure. The incorporation of stable isotopes such as and into proteins allows for enhanced resolution in NMR experiments. The use of DNP (Dynamic Nuclear Polarization) techniques has revolutionized the analysis of large biomolecules by improving signal sensitivity and enabling the observation of transient states in protein folding and function . This application is crucial for understanding enzyme mechanisms and protein interactions.

Metabolomics and Disease Studies

In metabolomics, this compound serves as an important biomarker for studying metabolic disorders and responses to treatments. For example, its levels have been associated with various conditions such as cancer and diabetes. Research indicates that deficiencies in branched-chain amino acids, including isoleucine, can exacerbate diabetic conditions by promoting inflammatory responses . Moreover, NMR-based metabolomics has been employed to evaluate individual responses to pharmacological therapies by analyzing changes in metabolite concentrations, including this compound .

Drug Development and Therapeutics

This compound has implications in drug development, particularly as a component of peptide hormone drugs aimed at regulating physiological processes such as growth and immune response. Its structural properties make it a candidate for designing inhibitors that target specific proteases involved in disease pathways . Additionally, research into its role in enhancing drug efficacy through metabolic modulation continues to expand.

Case Study 1: Enhanced Isoleucine Production

- Objective : To increase L-isoleucine yield through genetic modification.

- Method : Disruption of L-threonine metabolic pathways in E. coli.

- Results : Achieved a 72.3% increase in L-isoleucine production.

- Implications : Demonstrates the effectiveness of metabolic engineering strategies using this compound.

Case Study 2: NMR Spectroscopy Advancements

- Objective : To improve protein structure determination using DNP techniques.

- Method : Incorporation of this compound into protein samples for NMR analysis.

- Results : Enhanced resolution and sensitivity in detecting protein dynamics.

- Implications : Facilitates deeper insights into protein functions and interactions.

Mécanisme D'action

The mechanism of action of DNP-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The 2,4-dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The L-isoleucine moiety enhances the compound’s binding affinity and specificity for certain targets . The compound’s effects are mediated through pathways involving oxidative stress and protein modification .

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

L-Isoleucine: An essential amino acid involved in protein synthesis.

N-(2,4-Dinitrophenyl)-L-valine: A similar compound with valine instead of isoleucine.

Uniqueness: DNP-L-isoleucine is unique due to its combination of the 2,4-dinitrophenyl group and L-isoleucine. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .

Activité Biologique

DNP-L-isoleucine, a derivative of the essential amino acid L-isoleucine, is characterized by the presence of a 2,4-dinitrophenyl (DNP) group. This modification enhances its biological activity and chemical reactivity, making it a compound of interest in various biochemical and pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential applications.

The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. The DNP group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The L-isoleucine moiety enhances the compound's binding affinity, allowing for selective interactions with target proteins, which is crucial for its biological effects.

Induction of Epithelial Defensin Expression

Research has demonstrated that L-isoleucine can significantly induce the expression of epithelial β-defensins, which are critical components of the innate immune response. In a study involving MDBK cells, L-isoleucine was shown to induce β-defensin expression by 10- to 12-fold at optimal concentrations ranging from 3.12 μg/ml to 12.5 μg/ml. In contrast, D-isoleucine exhibited substantially weaker activity, requiring much higher concentrations to achieve similar effects .

Table 1: Induction of β-Defensin Expression by Isoleucine Enantiomers

| Isoleucine Form | Concentration (μg/ml) | Expression Fold Change |

|---|---|---|

| L-Isoleucine | 3.12 | 10-12 |

| D-Isoleucine | 200 | Similar to L-Isoleucine at 3 μg/ml |

This differential activity indicates that L-isoleucine likely interacts with a chiral receptor involved in the signaling pathway for defensin expression.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to the isoleucine structure can significantly impact its biological activity. For instance, analogs such as L-isoleucine hydroxamate maintain similar potency, while alterations like replacing the amino group with a phenyl group completely abolish activity. These findings suggest that both the primary amine group and the configuration of the alkyl chain are crucial for biological function .

Table 2: Structure-Activity Relationship of Isoleucine Analogs

| Analog | Activity Level |

|---|---|

| L-Isoleucine | High |

| L-Isoleucine Hydroxamate | Similar to L-Isoleucine |

| N-Methyl-L-Isoleucine | Inactive |

| L-Alloisoleucine | Inactive |

Case Studies and Research Findings

- Case Study on Immune Response : A study highlighted the role of L-isoleucine in modulating immune responses through NF-κB activation. The treatment with isoleucine resulted in increased binding activity of NF-κB/rel transcription factors, which are essential for immune gene expression .

- Pharmacological Applications : The unique properties of this compound make it a candidate for drug development targeting specific proteins involved in inflammatory responses or other diseases where defensin expression is beneficial .

- Comparative Analysis with Similar Compounds : Compared to other derivatives like N-(2,4-dinitrophenyl)-L-valine, this compound exhibits superior binding affinity due to the structural characteristics conferred by the isoleucine moiety.

Propriétés

IUPAC Name |

2-(2,4-dinitroanilino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-3-7(2)11(12(16)17)13-9-5-4-8(14(18)19)6-10(9)15(20)21/h4-7,11,13H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZSORDQCDENOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937094 | |

| Record name | N-(2,4-Dinitrophenyl)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-29-2, 1655-56-7 | |

| Record name | NSC96418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Isoleucine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.